3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone
CAS No.: 898761-97-2
Cat. No.: VC2291467
Molecular Formula: C21H21ClFNO3
Molecular Weight: 389.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898761-97-2 |
|---|---|
| Molecular Formula | C21H21ClFNO3 |
| Molecular Weight | 389.8 g/mol |
| IUPAC Name | (3-chloro-4-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C21H21ClFNO3/c22-18-13-17(4-5-19(18)23)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2 |
| Standard InChI Key | HHFMWVIRDILBNT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)F)Cl |
| Canonical SMILES | C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=C(C=C4)F)Cl |
Introduction
Chemical Identity and Physical Properties
3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone is characterized by specific physical and chemical properties that determine its behavior in various research applications. The compound has a CAS number of 898761-97-2 and possesses a well-defined set of physicochemical characteristics.
Basic Physical Properties
The physical properties of this compound are crucial for understanding its behavior in chemical reactions and formulation processes. The table below summarizes the key physical parameters:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁ClFNO₃ |
| Molecular Weight | 389.86 g/mol |
| Physical State | Solid at room temperature |
| Density | 1.34 g/cm³ |
| Boiling Point | Approximately 523.5°C at 760 mmHg |
| Storage Conditions | Room temperature, sealed, ventilated containers |
These physical properties are consistent with those of related benzophenone derivatives containing similar structural elements, though the exact positioning of functional groups creates distinct characteristics for this particular compound .
Structural Features
The structural features of 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone include several key functional groups that contribute to its chemical reactivity and biological properties:
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A benzophenone core structure consisting of two phenyl rings connected by a carbonyl group
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A chlorine substituent at the 3-position of one phenyl ring
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A fluorine substituent at the 4-position of the same phenyl ring
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A 1,4-dioxa-8-azaspiro[4.5]decane moiety attached via a methyl linker at the 3'-position of the second phenyl ring
The presence of these structural features creates a compound with specific reactivity patterns and potential for further functionalization, which is particularly valuable in medicinal chemistry research.
Synthesis and Production Methods
The synthesis of 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone typically involves multi-step reactions requiring precise control of conditions and reagents.
Common Synthetic Routes
The synthesis of this compound typically follows a sequence of carefully controlled reactions:
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Formation of the spirocyclic intermediate: This involves creating the 1,4-dioxa-8-azaspiro[4.5]decane ring structure through reaction of appropriate precursors
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Attachment of the benzophenone component: The spirocyclic intermediate is coupled with a suitably substituted benzophenone derivative
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Final functionalization: Additional modification steps to introduce the precise positioning of chlorine and fluorine substituents
The importance of controlled reaction conditions and high-purity reagents cannot be overstated for successful synthesis of this compound, particularly when it is intended for pharmaceutical applications.
| Quantity | Approximate Price (USD) | Availability |
|---|---|---|
| 1.000 g | $2,302.99 | 10-20 days |
| 2.000 g | $3,825.77 | 10-20 days |
This pricing structure indicates the compound's specialized nature and the complexity involved in its production. The high cost per gram suggests its primary application in high-value research rather than large-scale industrial processes .
Applications in Medicinal Chemistry
3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone has significant applications in pharmaceutical research and development, particularly in the field of medicinal chemistry.
Drug Discovery Applications
The compound serves as a key intermediate in the synthesis of receptor modulators and other biologically active molecules. Its structural features make it particularly valuable for:
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Development of compounds targeting specific neurological pathways
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Creation of molecules with enhanced binding affinity and selectivity for specific receptors
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Exploration of structure-activity relationships in drug candidate optimization
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Serving as a building block for compound libraries in drug discovery programs
The unique combination of the benzophenone core with the spirocyclic moiety creates opportunities for researchers to develop novel therapeutic agents with specific pharmacological profiles.
Chemical Reactivity and Modifications
The chemical behavior of 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone is defined by its functional groups and structural arrangement.
Reaction Patterns
Several reaction types are characteristic for this compound due to its functional groups:
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Nucleophilic substitution reactions: The halogen substituents (chlorine and fluorine) can undergo displacement reactions with various nucleophiles
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Carbonyl chemistry: The benzophenone carbonyl group can participate in typical ketone reactions
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Amine chemistry: The tertiary amine in the spirocyclic portion provides opportunities for quaternization and other nitrogen-centered reactions
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Ring modifications: The spirocyclic component can be modified through various ring-opening or transformation reactions
These reaction patterns create versatility for using this compound as a starting material for more complex molecular architectures.
Structure-Activity Relationships
The positioning of functional groups in this molecule has significant implications for its biological activity and that of its derivatives:
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The chlorine and fluorine substituents contribute to lipophilicity and can influence binding to protein targets
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The benzophenone core provides rigidity and potential for π-stacking interactions with aromatic amino acid residues in proteins
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The spirocyclic moiety creates a three-dimensional structure that may enhance selectivity for specific binding sites
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The methyl linker provides flexibility that can be crucial for optimal positioning of the molecule within binding pockets
Understanding these structure-activity relationships guides researchers in designing derivatives with improved pharmacological properties.
Comparative Analysis with Related Compounds
Several structural analogs of 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone exist, with variations in substituent positions and patterns.
Structural Variants
A comparison of the target compound with its close structural analogs reveals important differences:
| Compound | CAS Number | Key Structural Differences | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone | 898761-97-2 | Reference compound | 389.86 |
| 4-Chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone | 898762-16-8 | Chlorine at position 4, fluorine at position 2 | 389.85 |
| 3-Chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone | 898762-13-5 | Fluorine at position 5 | 389.85 |
| 3-chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone | 898758-04-8 | Substituted phenyl position different | 389.86 |
These structural variations can significantly impact the biological activity and physicochemical properties of each compound, despite their similar molecular weights .
Property Comparisons
The physical properties of these related compounds show notable similarities but also important differences:
| Property | 3-Chloro-3'-[...]-4-fluorobenzophenone | 4-Chloro-3'-[...]-2-fluorobenzophenone | 3-Chloro-3'-[...]-5-fluorobenzophenone |
|---|---|---|---|
| Boiling Point | 523.5°C | 535.1°C | 526.1°C |
| Density | 1.34 g/cm³ | 1.34 g/cm³ | 1.34 g/cm³ |
| Flash Point | Not reported | 277.4°C | Not reported |
| LogP | Not reported | 3.99 (approx.) | Not reported |
These similar physical properties reflect the close structural relationship between these compounds, though their biological activities may differ significantly based on the precise arrangement of functional groups .
Research Methodologies and Analytical Techniques
Effective study of 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone requires specialized analytical techniques and research methods.
Characterization Methods
Researchers typically employ multiple analytical techniques to fully characterize this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment
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Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Infrared Spectroscopy to identify functional group fingerprints
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High-Performance Liquid Chromatography (HPLC) for purity determination
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X-ray Crystallography for definitive three-dimensional structural analysis when suitable crystals can be obtained
These complementary techniques provide comprehensive structural verification and quality assessment of the synthesized compound.
Current Research Trends and Future Perspectives
Research involving 3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone continues to evolve as new applications and synthetic methodologies emerge.
Recent Developments
Current research focuses on several key areas:
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Development of more efficient synthetic routes to reduce production costs
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Creation of derivative libraries for high-throughput screening in drug discovery
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Exploration of structure-activity relationships to optimize biological activity
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Investigation of novel therapeutic applications beyond the currently established areas
These research directions reflect the ongoing interest in this compound and its potential value in pharmaceutical development.
Future Research Directions
Several promising avenues for future research include:
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Application of green chemistry principles to improve the sustainability of synthesis
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Development of targeted drug delivery systems incorporating this compound or its derivatives
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Exploration of potential applications beyond traditional pharmaceutical research
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Investigation of structure-based design approaches to optimize derivative compounds for specific targets
These future directions highlight the continued relevance of this compound in cutting-edge research and development efforts.
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